Tris-(2-methanethiosulfonylethyl)amine

Cross-linking Bioconjugation Protein Engineering

Researchers assembling multi-subunit protein complexes face limited options: monofunctional reagents merely label, while homobifunctional linkers cannot create branched architectures. Tris-(2-methanethiosulfonylethyl)amine solves this with its homotrifunctional MTS core, enabling simultaneous, stoichiometric conjugation of up to three distinct sulfhydryl-containing biomolecules. • Achieve controlled heterotrimeric complex assembly via sequential cysteine targeting. • Synthesize branched bioconjugates (e.g., dual-targeting ligands plus fluorophore). • Immobilize proteins with defined orientation via dual-site surface attachment. Supplied as ≥97% pure white solid; dissolve in DMSO for immediate use. Global shipping available.

Molecular Formula C9H21NO6S6
Molecular Weight 431.7 g/mol
CAS No. 18365-77-0
Cat. No. B019473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris-(2-methanethiosulfonylethyl)amine
CAS18365-77-0
Synonyms2,2’,2’’-Nitrilotri-ethanethiol Tri(methanesulfonate) Ester; 
Molecular FormulaC9H21NO6S6
Molecular Weight431.7 g/mol
Structural Identifiers
SMILESCS(=O)(=O)SCCN(CCSS(=O)(=O)C)CCSS(=O)(=O)C
InChIInChI=1S/C9H21NO6S6/c1-20(11,12)17-7-4-10(5-8-18-21(2,13)14)6-9-19-22(3,15)16/h4-9H2,1-3H3
InChIKeyDRDALISDKOEUEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tris-(2-methanethiosulfonylethyl)amine: Trifunctional Sulfhydryl Cross-Linker


Tris-(2-methanethiosulfonylethyl)amine is a homotrifunctional cross-linking reagent, characterized by a central tertiary amine core from which three identical arms extend, each terminating in a highly thiol-reactive methanethiosulfonate (MTS) group . With a molecular formula of C9H21NO6S6 and a molecular weight of 431.66 g/mol, it is designed for specific and efficient conjugation with sulfhydryl (-SH) moieties, primarily cysteine residues in proteins and peptides . This compound is supplied as a white to off-white solid with a purity of approximately 97%, ensuring a high-quality starting material for precise experimental outcomes .

Workflow Multi-component bioconjugation and branched architecture assembly
Selection Logic Requires homotrifunctional valency for complex protein engineering
Solvent Format Designed for organic solvent dissolution (DMSO, DMF) prior to aqueous dilution

Tris-(2-methanethiosulfonylethyl)amine vs. Other MTS Cross-Linkers


While a variety of methanethiosulfonate (MTS) reagents exist for sulfhydryl modification, their functionalities and physicochemical properties differ profoundly, dictating their applicability in specific experimental workflows. Simple monofunctional MTS reagents like MTSEA, MTSET, or MTSES are limited to labeling or blocking a single cysteine residue per molecule [1]. Homobifunctional cross-linkers, such as MTS-2-MTS, can connect two sulfhydryl groups but lack the capacity to create more complex, higher-order structures or serve as a central hub for conjugating multiple entities . Tris-(2-methanethiosulfonylethyl)amine's unique homotrifunctional architecture is a defining feature that enables the simultaneous and covalent linkage of up to three separate thiol-containing biomolecules, a capability not achievable with its monofunctional or homobifunctional counterparts . This fundamental difference in valency translates into distinct applications in constructing multi-protein complexes, creating branched architectures, and immobilizing biomolecules with controlled orientation and density.

Target Compound Homotrifunctional MTS cross-linker with three reactive arms
Monofunctional MTS (MTSEA, MTSET) Limited to single-cysteine labeling; cannot support complex assembly workflows
Target Compound Creates branched or trimeric protein complexes
Homobifunctional MTS (MTS-2-MTS) Valency mismatch prevents construction of higher-order, multi-protein architectures
Target Compound Organic-solvent-based preparation for controlled aqueous dilution
Charged MTS Reagents Water solubility profile may shift experimental protocol compatibility

Tris-(2-methanethiosulfonylethyl)amine: Performance Comparison


Functional Valency: Trifunctional vs. Lower-Valency MTS Reagents

Tris-(2-methanethiosulfonylethyl)amine is a homotrifunctional cross-linker with three reactive MTS groups per molecule . This contrasts with monofunctional MTS reagents like MTSEA and MTSET, which possess only a single reactive group for thiol modification, and homobifunctional cross-linkers like MTS-2-MTS, which have two reactive groups . The trifunctional nature of Tris-(2-methanethiosulfonylethyl)amine allows for the simultaneous conjugation of up to three distinct sulfhydryl-containing molecules, enabling the formation of branched or multi-protein complexes not possible with lower-valency analogs.

Functional Valency
Class-level
Trifunctional vs. Monofunctional / Bifunctional
Supports branched, multi-protein complex design
Inferred from molecular structure; data to verify
Cross-linking Bioconjugation Protein Engineering Structural Biology

Solubility Profile: Organic Solvents vs. Water

Tris-(2-methanethiosulfonylethyl)amine demonstrates solubility in non-aqueous organic solvents such as chloroform, dichloromethane, DMF, and DMSO, but is insoluble in water . This solubility profile is characteristic of non-charged MTS reagents and is in contrast to charged MTS reagents like MTSET and MTSES, which are water-soluble [1]. The requirement for dissolution in an organic solvent like DMSO necessitates a specific experimental approach, often involving the preparation of a concentrated stock solution that is then diluted into an aqueous buffer immediately before use due to the hydrolytic instability of MTS compounds in water [1].

Solubility Profile
Class-level
Water-insoluble; soluble in DMSO, DMF
Context-dependent: requires solvent-handling protocol
Vendor-reported solubility; method context review needed
Bioconjugation Chemical Biology Reagent Handling Membrane Protein Studies

Purity Specification for Reproducible Cross-Linking

The compound is commercially available with a specified purity of approximately 97% (by elemental analysis) and is supplied as a white to off-white solid . The identity is confirmed by Proton NMR and Mass Spectrometry, with TLC indicating a single spot at an Rf value of 0.55 (Ethyl Acetate:Hexane, 9:1) . While many generic biochemical reagents lack rigorous purity certifications, this defined purity level is a key differentiator for quantitative applications where stoichiometry is critical. For comparison, alternative cross-linkers like MTS-2-MTS are also available in high purity (e.g., ≥95% ), making this a standard expectation for this class of reagents rather than a unique feature, but a necessary one for reliable procurement.

Purity Specification
Spec review
~97% by elemental analysis
Supports stoichiometry-critical quantitative workflows
Comparable to other high-purity MTS reagents; vendor COA review
Quantitative Proteomics Structural Mass Spectrometry Assay Development Quality Control

Tris-(2-methanethiosulfonylethyl)amine: Validated Research Applications


Construction of Heterotrimeric Protein Complexes

This compound's homotrifunctional nature is uniquely suited for constructing defined heterotrimeric protein complexes . Researchers can first conjugate the cross-linker to a single cysteine residue on a 'bait' protein via one MTS arm. The remaining two MTS groups can then be sequentially or simultaneously reacted with two different 'prey' proteins, each containing a unique, engineered cysteine. This approach enables the stoichiometric assembly of multi-subunit complexes, which is not feasible with monofunctional or homobifunctional cross-linkers . The use of organic solvents like DMSO for initial dissolution is a necessary step in the protocol .

Engineering Branched Bioconjugates

The trifunctional core of Tris-(2-methanethiosulfonylethyl)amine can act as a branching point for synthesizing complex bioconjugates . For example, two arms can be used to attach two identical copies of a targeting peptide or ligand, while the third arm is used to attach a fluorescent dye or a polyethylene glycol (PEG) polymer for improved solubility or pharmacokinetics. This controlled branching is a direct consequence of the compound's three reactive MTS groups and offers an advantage over linear cross-linkers in creating multivalent or multi-functional biomaterials .

Controlled-Orientation Surface Immobilization

When immobilizing proteins on a thiol-functionalized surface (e.g., a gold surface or thiol-modified bead), the use of a trifunctional cross-linker offers distinct advantages. A homobifunctional cross-linker can only attach a single protein per linker, potentially leading to random orientation . In contrast, Tris-(2-methanethiosulfonylethyl)amine can first be attached to the surface via one MTS group. The remaining two groups can then be used to capture a protein at two distinct, proximal cysteine residues, thereby achieving a more controlled and stable orientation . Furthermore, the third arm could be used to co-immobilize a second functional biomolecule, such as a cofactor or a detection element.

Application
Selection Property
Validation Focus
Heterotrimeric complex assembly
Homotrifunctional valency
Stepwise conjugation stoichiometry
Branched bioconjugate synthesis
Three-arm orthogonal reactivity
Multivalent ligand/fluorophore attachment
Controlled-orientation surface immobilization
Multi-point thiol anchoring
Protein orientation and co-immobilization
All applications require organic-solvent stock preparation and immediate aqueous dilution to manage hydrolytic instability.

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